molecular formula C19H20BrN3O5 B5875388 N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No. B5875388
M. Wt: 450.3 g/mol
InChI Key: LONWYJFRSJWJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide, also known as BPH-715, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPH-715 belongs to the class of small molecule inhibitors that target the protein kinase CK2, which plays a crucial role in regulating various cellular processes such as cell growth, proliferation, and apoptosis.

Scientific Research Applications

N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Several studies have shown that N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide can inhibit the activity of CK2, which is overexpressed in many cancer cells and contributes to their survival and proliferation. N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
In addition, N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been studied for its potential neuroprotective effects. CK2 has been implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many cancer cells and contributes to their survival and proliferation by phosphorylating key signaling proteins. N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide inhibits the activity of CK2 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of target proteins.
Biochemical and Physiological Effects:
N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. In addition, N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to protect neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant genes. N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has several advantages as a research tool, including its high potency and selectivity for CK2. However, N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has some limitations, including its relatively low solubility in aqueous solutions, which can limit its use in some experimental settings. In addition, the mechanism of action of N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is not fully understood, and further studies are needed to elucidate its molecular targets and downstream effects.

Future Directions

There are several future directions for the research on N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide. First, further studies are needed to elucidate the molecular targets and downstream effects of N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide. Second, the potential therapeutic applications of N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide in various diseases, including cancer and neurodegenerative disorders, need to be further explored in preclinical and clinical studies. Third, the development of more potent and selective inhibitors of CK2, based on the structure of N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide, could lead to the discovery of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide involves several steps, including the reaction of 2-bromo-4-tert-butylphenol with acetic anhydride to form 2-bromo-4-tert-butylphenyl acetate, followed by the reaction of this intermediate with 4-nitrobenzoyl chloride to yield N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide. The overall yield of N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is around 50%, and the purity of the final product can be achieved by recrystallization.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O5/c1-19(2,3)13-6-9-16(15(20)10-13)27-11-17(24)28-22-18(21)12-4-7-14(8-5-12)23(25)26/h4-10H,11H2,1-3H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONWYJFRSJWJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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